

Synthesis of 1-Ethylquinolinium-Based Ionic Liquids: Application Notes and Protocols

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Compound of Interest

Compound Name: 1-Ethylquinolinium

Cat. No.: B15471982

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This document provides detailed application notes and experimental protocols for the synthesis of **1-ethylquinolinium**-based ionic liquids. These compounds are of significant interest in various fields, including their use as catalysts, electrolytes, and antimicrobials, making their synthesis a key area of research. The following sections detail the primary synthetic routes, including the conventional Menshutkin reaction and modern microwave-assisted methods, as well as protocols for anion exchange to generate a variety of **1-ethylquinolinium** salts.

Introduction

1-Ethylquinolinium-based ionic liquids are a class of quaternary ammonium salts characterized by the **1-ethylquinolinium** cation. The properties of these ionic liquids, such as their melting point, viscosity, and solubility, can be tuned by varying the associated anion. This tunability makes them attractive for a wide range of applications in both academic research and industrial processes.

Data Presentation

The following table summarizes the quantitative data for the synthesis of various **1-ethylquinolinium**-based ionic liquids.

Cation	Anion	Synthesis Method	Reaction Time	Yield (%)	Melting Point (°C)	¹ H NMR (CDCl ₃ , δ ppm)	¹³ C NMR (CDCl ₃ , δ ppm)
1-Ethylquinolinium	Bromide (Br ⁻)	Conventional Heating	24 h	90% (estimated)	118-120	9.35 (d, 2H), 8.45 (t, 1H), 8.05 (t, 2H), 4.90 (t, 2H), 1.15-1.30 (m, 3H)	145.50, 144.82, 128.57, 62.02, 31.84, 25.91, 22.58, 14.04
1-Ethylquinolinium	Iodide (I ⁻)	Conventional Heating	24 h	~90%	158-160 ^[1]	9.97 (s, 1H), 8.69 (d, 1H), 8.56 (d, 1H), 8.47 (d, 1H), 8.34 (d, 1H), 8.25 (t, 1H), 8.07 (t, 1H), 4.48 (s, 3H) (in DMSO-d ₆)	151.1, 137.2, 137.1, 136.3, 131.6, 130.6, 127.7, 127.5, 125.9, 48.4 (in DMSO-d ₆)
1-Ethylquinolinium	Tetrafluoroborate (BF ₄ ⁻)	Anion Exchange	24 h	>95%	N/A	Similar to halide salts	Similar to halide salts
1-Ethyl-2-methylquinolinium	Iodide (I ⁻)	Conventional Heating	N/A	N/A	Yellow Crystalline Powder	Data available in SpectraBase	Data available in SpectraBase

Note: NMR data for **1-Ethylquinolinium** Bromide is based on analogous pyridinium salts and may vary slightly.

Experimental Protocols

The synthesis of **1-ethylquinolinium**-based ionic liquids typically involves a two-step process: the formation of a **1-ethylquinolinium** halide via the Menshutkin reaction, followed by an optional anion exchange to introduce other anions.

Protocol 1: Synthesis of 1-Ethylquinolinium Bromide (Conventional Heating)

This protocol is based on the classic Menshutkin reaction, a widely used method for the quaternization of amines.

Materials:

- Quinoline (1 equiv.)
- Ethyl bromide (1.2 equiv.)
- Toluene (or other suitable solvent like acetonitrile)
- Diethyl ether (for washing)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve quinoline (1 equiv.) in toluene.
- Add ethyl bromide (1.2 equiv.) to the solution.
- Heat the reaction mixture to reflux and maintain for 24 hours. The product will precipitate out of the solution as a solid.
- After cooling to room temperature, filter the solid product.
- Wash the collected solid with diethyl ether to remove any unreacted starting materials.

- Dry the product under vacuum to obtain **1-ethylquinolinium** bromide.

Protocol 2: Synthesis of 1-Ethylquinolinium Iodide (Conventional Heating)

This protocol is analogous to the synthesis of the bromide salt.

Materials:

- Quinoline (1 equiv.)
- Ethyl iodide (1.2 equiv.)
- Acetonitrile (or other suitable solvent)
- Diethyl ether (for washing)

Procedure:

- In a round-bottom flask, dissolve quinoline (1 equiv.) in acetonitrile.
- Add ethyl iodide (1.2 equiv.) to the solution.
- Stir the reaction mixture at room temperature for 24 hours. The product will precipitate as a solid.
- Filter the solid and wash with diethyl ether.
- Dry the product under vacuum.

Protocol 3: Microwave-Assisted Synthesis of 1-Ethylquinolinium Bromide

Microwave irradiation can significantly reduce reaction times compared to conventional heating.

Materials:

- Quinoline (1 equiv.)

- Ethyl bromide (1.5 equiv.)
- Acetonitrile (solvent)

Procedure:

- In a microwave-safe reaction vessel, combine quinoline (1 equiv.) and ethyl bromide (1.5 equiv.) in acetonitrile.
- Seal the vessel and place it in a microwave reactor.
- Irradiate the mixture at a controlled temperature (e.g., 100-120 °C) for a short period (e.g., 10-30 minutes).
- After cooling, the product will precipitate.
- Filter the solid, wash with diethyl ether, and dry under vacuum.

Protocol 4: Anion Exchange for the Synthesis of 1-Ethylquinolinium Tetrafluoroborate

This protocol describes the conversion of a **1-ethylquinolinium** halide to the corresponding tetrafluoroborate salt.

Materials:

- **1-Ethylquinolinium** bromide (1 equiv.)
- Sodium tetrafluoroborate (1.1 equiv.)
- Dichloromethane (CH_2Cl_2)
- Deionized water

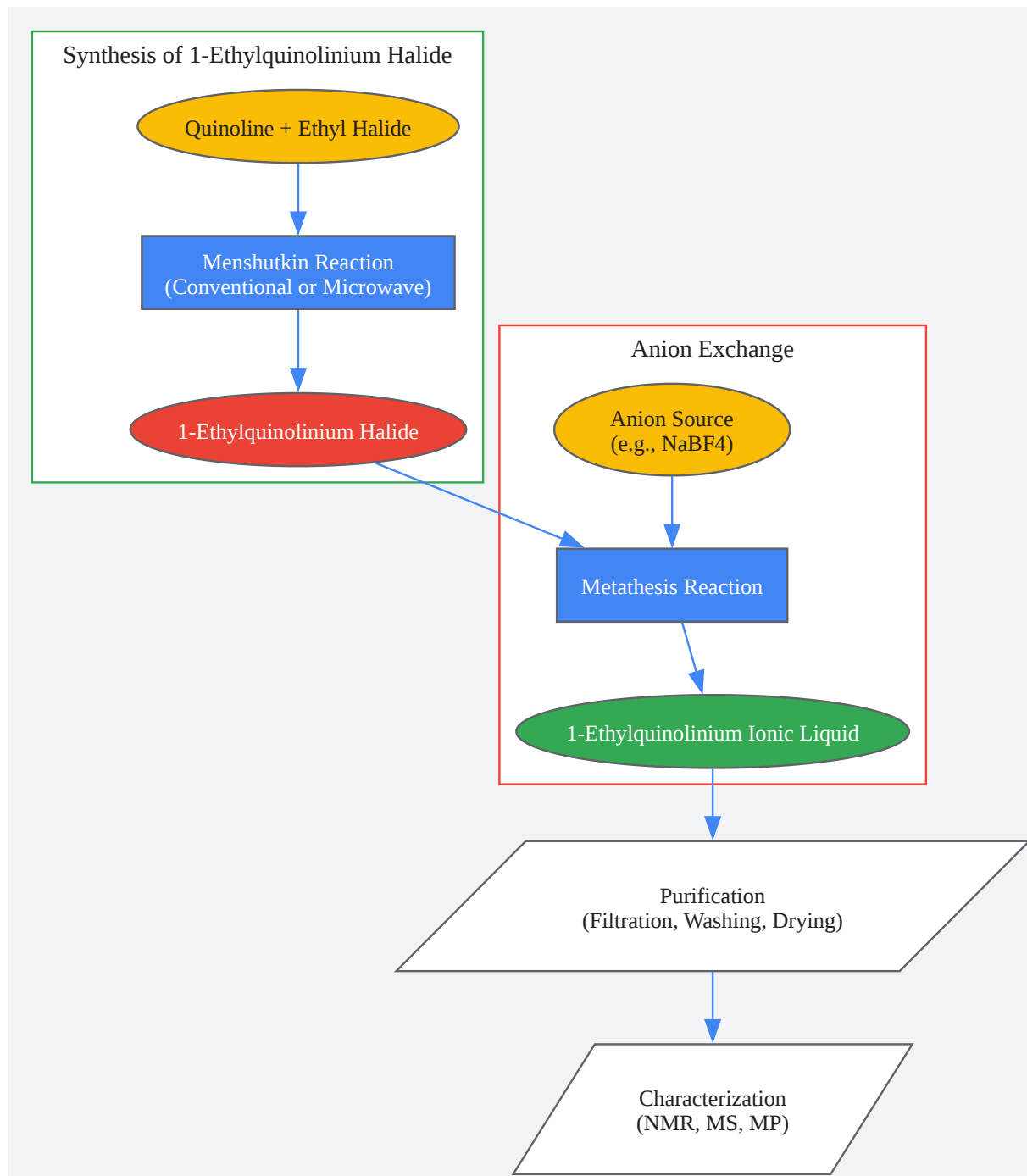
Procedure:

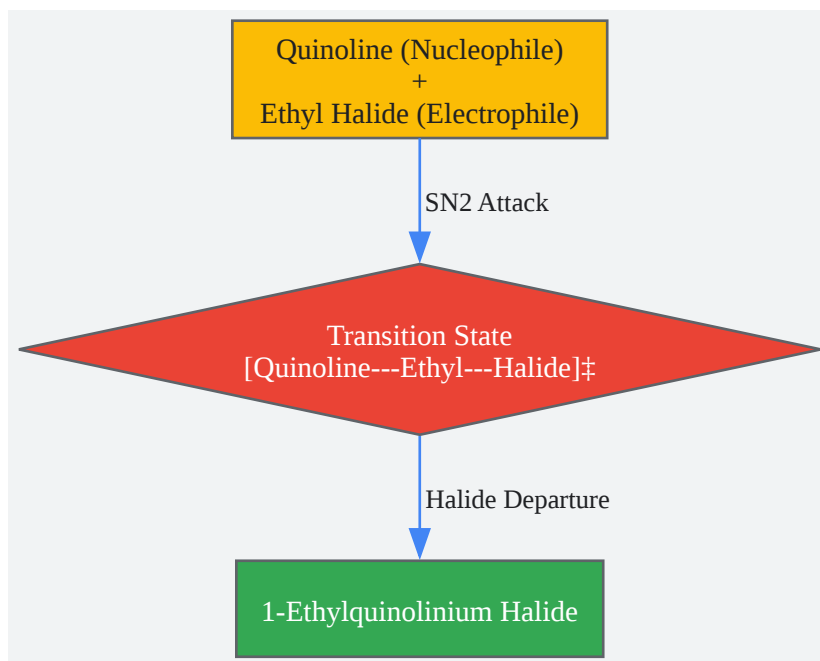
- Dissolve **1-ethylquinolinium** bromide (1 equiv.) in deionized water.

- In a separate flask, dissolve sodium tetrafluoroborate (1.1 equiv.) in deionized water.
- Add the sodium tetrafluoroborate solution to the **1-ethylquinolinium** bromide solution and stir at room temperature for 24 hours.
- Extract the aqueous solution with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with deionized water.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the **1-ethylquinolinium** tetrafluoroborate.

Visualizations

Diagram 1: General Workflow for the Synthesis of 1-Ethylquinolinium-Based Ionic Liquids





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References

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